



Application Note: Spectrophotometric Determination of Xipamide in Pharmaceutical Formulations

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Abstract

This application note details a sensitive and rapid spectrophotometric method for the quantification of **Xipamide** in both pure form and pharmaceutical tablet formulations. The method is based on the formation of stable, colored complexes between **Xipamide** and various metal ions, including Fe(III), Cu(II), La(III), UO₂(II), Th(IV), and ZrO(II).[1][2] This approach offers a simple, cost-effective, and accurate alternative to more complex techniques like HPLC for routine quality control analysis. The experimental protocols, validation parameters, and data are presented herein.

Introduction

Xipamide, a sulfonamide diuretic, is utilized in the treatment of hypertension and edema.[3] Its therapeutic importance necessitates reliable and accessible analytical methods for its quantification in pharmaceutical dosage forms to ensure product quality and efficacy. While various analytical techniques such as HPLC and voltammetry exist for **Xipamide** determination, UV-Vis spectrophotometry provides a practical and widely available option for many laboratories.[4][5] This note describes a method based on the chelation of **Xipamide** with different metal ions, resulting in colored complexes that can be measured spectrophotometrically.[1][2]

Principle



The methodology is based on the reaction of **Xipamide** with certain metal ions in a methanolic solution to form stable complexes.[1][2] These complexes exhibit distinct absorption maxima in the visible or near-UV region of the electromagnetic spectrum, at wavelengths where the free ligand and metal ions have negligible absorbance.[2] The absorbance of the colored complex is directly proportional to the concentration of **Xipamide**, in accordance with Beer-Lambert's law, allowing for its quantitative determination.

Data Presentation

The analytical performance of the spectrophotometric method for **Xipamide** determination using different metal ions is summarized in the following tables.

Table 1: Spectrophotometric Characteristics of **Xipamide**-Metal Complexes[1][2]

| Metal Ion | Wavelength of Maximum Absorbance (λmax, nm) | Molar Absorptivity (ε, L mol ⁻¹ cm ⁻¹) |
|----------------------|--|--|
| Fe(III) | 500 | 7.20 x 10 ³ |
| Cu(II) | 390 | - |
| La(III) | 335 | - |
| UO ₂ (II) | 445 | - |
| Th(IV) | 325 | - |
| ZrO(II) | 333 | 0.43 x 10 ³ |

Note: Molar absorptivity values for all complexes were not available in the cited literature.

Table 2: Validation Parameters for the Spectrophotometric Determination of **Xipamide**[1]



| Paramete r | Fe(III) | Cu(II) | La(III) | UO₂(II) | Th(IV) | ZrO(II) |
|------------------------------------|--------------------|--------------------|--------------------|--------------------|--------------------|--------------------|
| Beer's Law Range (μg/mL) | 54.64 - 1995.75 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | - | - | - | - | - | - |
| Limit of Quantitatio n (LOQ) | - | - | - | - | - | - |
| Precision (RSD, %) | 0.42 | 0.54 | 0.66 | 0.57 | 0.46 | 0.63 |
| Accuracy (Relative Error, %) | 0.61 | 0.54 | 0.43 | 0.74 | 0.55 | - |

Note: Specific values for LOD and LOQ were not provided in the primary source material.

Experimental ProtocolsInstrumentation and Reagents

- Instrumentation: A Shimadzu model UV/Vis-1601PC spectrophotometer with 1 cm quartz cells was used for absorbance measurements.[2]
- Reagents and Solvents: All reagents and solvents should be of analytical or pharmacopoeial grade. Methanol and diethyl ether are required.[2] Stock solutions of the metal salts (e.g., FeCl₃, CuCl₂, etc.) should be prepared in methanol.

Preparation of Standard Solutions



- Xipamide Stock Solution: Accurately weigh and dissolve a suitable amount of pure
 Xipamide in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to cover the linear dynamic range (e.g., 50 to 2000 μg/mL).[1]

Sample Preparation (from Tablets)

- Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.[2][5]
- Accurately weigh a portion of the powdered tablets equivalent to a known amount of Xipamide and transfer it to a 100 mL glass-stoppered flask.
- Add diethyl ether to the flask and stir vigorously with a magnetic stirrer for 15 minutes.[2][5]
- Sonicate the solution for 15 minutes and then filter.[2][5]
- Evaporate the ether extract to dryness on a water bath at 40°C.[2][5]
- Dissolve the cooled residue in a known volume of methanol to achieve a concentration within the calibration range.

Analytical Procedure

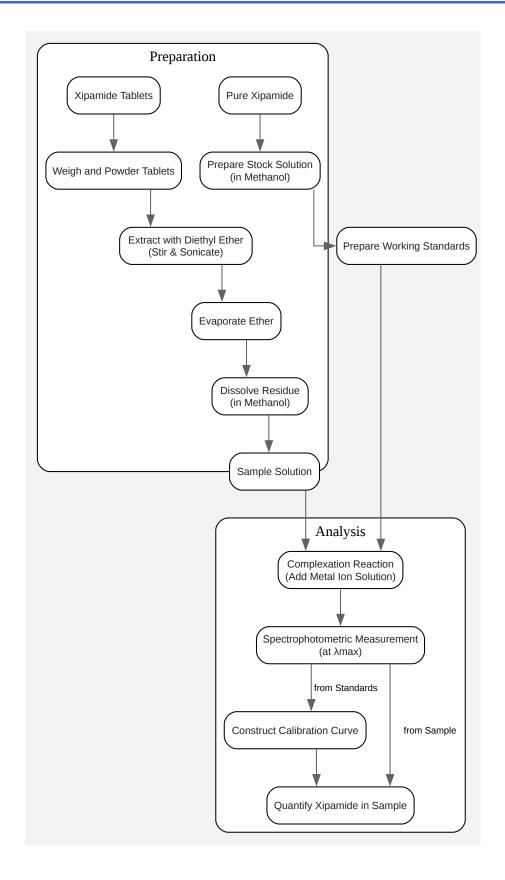
- Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard solutions or the prepared sample solution.
- Add an excess of the chosen metal ion solution (the concentration of the metal ion should be at least three times that of the Xipamide).[2]
- Dilute to the mark with methanol and mix well.[2]
- Allow the solution to stand for 10 minutes for complex formation (15 minutes for ZrO(II)).[2]
- Measure the absorbance of the resulting solution at the corresponding λmax (see Table 1)
 against a reagent blank prepared in the same manner but without the Xipamide.[2]



- Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
- Determine the concentration of **Xipamide** in the sample solution from the calibration curve.

Visualizations





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